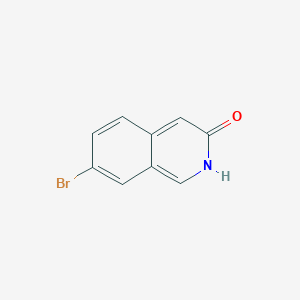

7-Bromoisoquinolin-3-ol

説明

7-Bromoisoquinolin-3-ol is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Studies

Synthesis of Bromoisoquinoline Derivatives

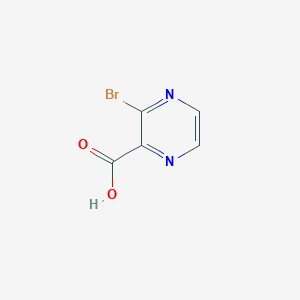

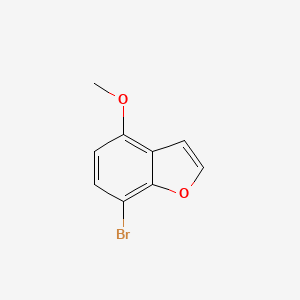

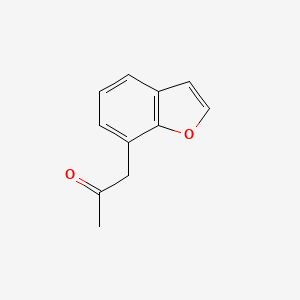

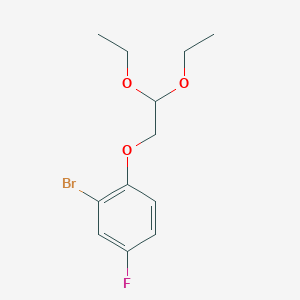

7-Bromoisoquinolin-3-ol and its derivatives are primarily used in chemical synthesis. For instance, bromo-7-methoxyisoquinoline was produced via the Pomeranz-Fritsch ring synthesis, and a mechanism for the formation of its derivatives was suggested (Armengol, Helliwell, & Joule, 2000). Additionally, 4-bromoisoquinoline and 4-bromoisquinolone were synthesized selectively under different conditions, highlighting the introduction of bromine into the products, which makes the methodology attractive for organic synthesis (Zhang, Li, & Xiao, 2013).

Bromination Techniques

A study highlighted the regioselective monobromination of isoquinoline in concentrated sulfuric acid using various brominating agents. This bromination technique showed sensitivity to factors such as the choice of brominating agent, acid, temperature, and concentration (Brown & Gouliaev, 2004).

Cancer Research and Cytotoxic Evaluation

Aminoquinones structurally related to marine isoquinolinequinones were synthesized, including derivatives of this compound. The cytotoxic activity of these compounds was evaluated in vitro against healthy lung fibroblasts and various human tumor cell lines. Some compounds exhibited notable antitumor activity, with 7-Amino-6-bromoisoquinoline-5,8-quinone showing significant potency against certain cancer cell lines (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

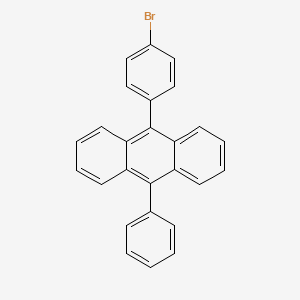

Synthesis of Biisoquinoline Chelates

This compound was used as a precursor for the synthesis of 8,8′-diaryl-substituted 3,3′-biisoquinoline ligands. These ligands are of interest due to their endotopic but sterically nonhindering nature, and the synthetic procedures allow for gram-scale production of these biisoquinolines (Durola, Hanss, Roesel, Sauvage, & Wenger, 2007).

Anti-Corrosion and Material Science

Anti-Corrosion Studies

A study investigated the anti-corrosion potency of synthesized 8-hydroxyquinoline derivatives in hydrochloric acid for mild steel. The derivatives, including bromo-substituted isoquinoline compounds, demonstrated significant inhibition effects, indicating their potential in corrosion protection of metals (Douche et al., 2020).

Pharmaceutical and Biological Studies

Microtubule-Interfering Activities

Halogenated noscapine analogs, including bromo-analogs derived from isoquinoline alkaloids, were synthesized and evaluated for anticancer activity. These analogs showed higher tubulin-binding activity than noscapine and were effective in arresting mitosis and inducing apoptosis in human cancer cells (Aneja et al., 2006).

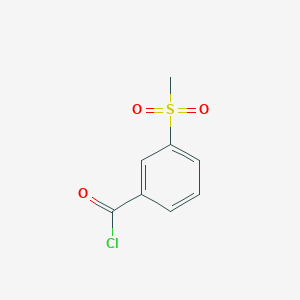

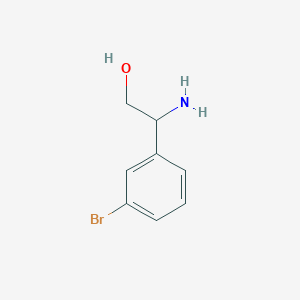

Antibacterial Activities and Computational Studies

Derivatives of 6-Bromoquinolin-4-ol, structurally similar to this compound, were synthesized and tested for antibacterial activities against drug-resistant bacteria. Computational docking studies and density functional theory (DFT) findings were also performed to investigate the structural and physical properties of these compounds (Arshad et al., 2022).

Safety and Hazards

7-Bromoisoquinolin-3-ol is labeled with the signal word “Warning” and has the following hazard statements: H302+H312+H332-H315-H319-H335 . This means it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

作用機序

Target of Action

It is known to inhibit cyp1a2, a member of the cytochrome p450 superfamily of enzymes . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.

Mode of Action

Given its inhibitory effect on cyp1a2, it likely interacts with this enzyme, potentially altering its activity and thus influencing the metabolism of certain substances within the body .

Pharmacokinetics

7-Bromoisoquinolin-3-ol exhibits high gastrointestinal absorption and is BBB permeant, indicating that it can cross the blood-brain barrier . It has a lipophilicity (Log Po/w) of 2.04, which influences its absorption and distribution within the body . It is soluble, with a solubility of 0.0575 mg/ml .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . It should be kept in a dark place, sealed in dry conditions, and at room temperature

生化学分析

Biochemical Properties

7-Bromoisoquinolin-3-ol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 . This interaction is significant as cytochrome P450 enzymes are involved in the metabolism of various endogenous and exogenous compounds. The inhibition of these enzymes by this compound can lead to altered metabolic pathways and changes in the bioavailability of other compounds.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of cytochrome P450 enzymes, this compound prevents the metabolism of substrates, leading to an accumulation of these substrates in the cell . This inhibition can also result in the activation of alternative metabolic pathways, further influencing cellular function. Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, altering their structure and function.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can be significant. Prolonged exposure to this compound can lead to changes in cell viability, proliferation, and differentiation. In vitro studies have demonstrated that continuous exposure to this compound can result in the activation of stress response pathways, leading to cellular adaptation or apoptosis.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the inhibition of cytochrome P450 enzymes, leading to the accumulation of toxic metabolites. Additionally, high doses of this compound can disrupt normal cellular function, leading to oxidative stress and inflammation.

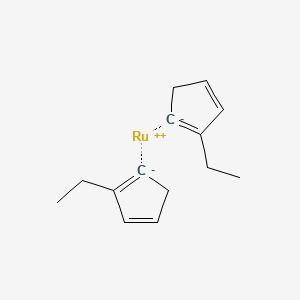

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . By inhibiting these enzymes, this compound can alter the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels. This compound can also affect the activity of other enzymes involved in metabolic pathways, such as those involved in the synthesis and degradation of lipids, carbohydrates, and nucleotides.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can cross cellular membranes through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by its chemical properties and interactions with intracellular proteins. For instance, this compound can be transported into the nucleus through nuclear pore complexes, where it can interact with transcription factors and other nuclear proteins. Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and energy production.

特性

IUPAC Name |

7-bromo-2H-isoquinolin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRWUDMFAZPPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CNC(=O)C=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624091 | |

| Record name | 7-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662139-46-0 | |

| Record name | 7-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-[(tert-Butoxycarbonyl)amino]pyridin-3-yl)boronic acid](/img/structure/B1291620.png)